Zinc bis(cyanocyanamidate), commonly known as zinc dicyanamide or Zn(dca)2 (CAS: 18622-28-1), is a coordination compound featuring a central zinc cation bound to nitrogen-rich dicyanamide anions. In industrial and advanced research procurement, it is primarily valued as a fluorine-free, highly soluble zinc salt for non-aqueous electrochemistry and as a precursor for functional coordination polymers. Unlike traditional inorganic zinc salts (e.g., sulfates or chlorides) that are limited to aqueous systems, or expensive fluorinated organic salts (e.g., triflates), Zn(dca)2 offers exceptional solubility in aprotic solvents like dimethyl sulfoxide (DMSO) and ionic liquids. This distinct solubility profile, combined with its unique electrochemical stability and propensity to suppress zinc dendrite formation, makes it a critical material for next-generation rechargeable zinc batteries (RZBs) and high-capacity lithium-ion battery anodes [1].
Substituting zinc bis(cyanocyanamidate) with conventional zinc salts like zinc sulfate (ZnSO4) or zinc chloride (ZnCl2) in advanced battery applications leads to catastrophic failure modes, primarily due to their insolubility in organic solvents and severe dendrite formation in aqueous media. While fluorinated alternatives such as zinc bis(trifluoromethanesulfonyl)imide (Zn(TFSI)2) or zinc triflate (Zn(OTf)2) provide the necessary solubility in non-aqueous systems, they introduce prohibitive costs and environmental concerns associated with per- and polyfluoroalkyl substances (PFAS). Furthermore, the unique [dca]- anion in Zn(dca)2 actively participates in the solvation sheath, bridging cations to enhance zinc transport (yielding high transference numbers) and forming a stable solid electrolyte interphase (SEI) that generic salts cannot replicate. Consequently, replacing Zn(dca)2 compromises both the economic viability and the long-term cycling stability of non-aqueous zinc electrochemical systems [1].
In non-aqueous rechargeable zinc batteries, standard formulations rely heavily on expensive, fluorinated salts like Zn(TFSI)2. However, Zn(dca)2 provides a highly effective, fluorine-free alternative. When formulated as a dual-cation electrolyte (1.0 M Na(dca) + 1.0 M Zn(dca)2 in DMSO), the system achieves an exceptional zinc transference number (tZn2+) of 0.83 and an ionic conductivity of 7.9 mS/cm at 50 °C. This performance is driven by the [dca]- anion bridging between Zn2+ and Na+ ions, which diminishes tight ion-pairing and facilitates rapid Zn2+ transport, matching or exceeding the transport kinetics of costly fluorinated benchmarks [1].
| Evidence Dimension | Zinc transference number (tZn2+) and ionic conductivity |
| Target Compound Data | tZn2+ = 0.83; 7.9 mS/cm at 50 °C (in dual-cation DMSO electrolyte) |
| Comparator Or Baseline | Standard fluorinated salts (e.g., Zn(TFSI)2) which typically exhibit lower transference numbers due to bulky anion drag, alongside high procurement costs |
| Quantified Difference | Achieves near-unity transference (0.83) without the use of PFAS-related fluorinated anions |
| Conditions | 1.0 M Na(dca) + 1.0 M Zn(dca)2 in dimethyl sulfoxide (DMSO) at 50 °C |
Allows battery manufacturers to procure a low-cost, environmentally benign zinc salt that maintains high ionic mobility, directly replacing expensive fluorinated electrolytes.
A primary failure mechanism in zinc batteries is dendrite growth during electroplating, which is ubiquitous in aqueous ZnSO4 systems. Zn(dca)2 demonstrates superior processability when dissolved in ionic liquids. Specifically, 9 mol% Zn(dca)2 in 1-ethyl-3-methylimidazolium dicyanamide ([emim][dca]) with 3 wt% H2O supports exceptionally high current densities up to 61 mA/cm2 at a low overpotential of -0.23 V. Unlike aqueous zinc salts that rapidly short-circuit under similar loads, the Zn(dca)2/ionic liquid system yields a uniform, dendrite-free zinc morphology, enabling highly efficient and reversible Zn0/Zn2+ cycling [1].
| Evidence Dimension | Maximum stable current density and deposition morphology |
| Target Compound Data | Supports 61 mA/cm2 at -0.23 V overpotential with dendrite-free morphology |
| Comparator Or Baseline | Aqueous ZnSO4 electrolytes, which typically exhibit severe dendritic growth and hydrogen evolution at current densities above 10-20 mA/cm2 |
| Quantified Difference | Enables >3x higher stable current density without catastrophic dendrite-induced short-circuiting |
| Conditions | 9 mol% Zn(dca)2 in [emim][dca] containing 3 wt% H2O |
Critical for the development of high-power, long-cycle-life zinc batteries where suppressing dendrite formation is a strict procurement and engineering requirement.
Beyond its role as an electrolyte salt, the solid β-polymorph of Zn(dca)2 serves as a high-capacity conversion/alloying anode for lithium-ion batteries. While traditional graphite anodes are theoretically limited to 372 mAh/g, Zn(dca)2 exhibits an unconventional capacity increase during cycling. Starting from a lower initial state, the capacity increases by approximately 250%, reaching a maximum reversible capacity of ~650 mAh/g after 250 cycles at a rate of 0.5C. This is attributed to a unique combination of conversion-type and alloy-type mechanisms activated during prolonged (de)lithiation, providing a massive capacity advantage over standard intercalation materials [1].
| Evidence Dimension | Reversible specific capacity after prolonged cycling |
| Target Compound Data | ~650 mAh/g after 250 cycles at 0.5C |
| Comparator Or Baseline | Commercial graphite anodes (theoretical maximum 372 mAh/g) |
| Quantified Difference | Delivers ~75% higher specific capacity than the theoretical limit of standard graphite anodes |
| Conditions | β-polymorph Zn(dca)2 anode in a lithium-ion half-cell, cycled at 0.5C for 250 cycles |
Provides a compelling, high-capacity alternative precursor for next-generation Li-ion battery anodes, offering significant energy density improvements over conventional carbon-based materials.
Directly leveraging its high solubility and exceptional transference number (tZn2+ = 0.83) in DMSO, Zn(dca)2 is the optimal procurement choice for formulating low-cost, environmentally friendly non-aqueous electrolytes. It replaces expensive, PFAS-containing fluorinated salts (like Zn(TFSI)2) in grid-scale rechargeable zinc batteries, ensuring high ionic conductivity and stable long-term cycling without the associated environmental hazards [1].
Due to its ability to support high current densities (up to 61 mA/cm2) while maintaining a dendrite-free morphology, Zn(dca)2 is highly suited for ionic liquid electrolytes (e.g., [emim][dca]) used in high-power zinc electroplating and redox flow batteries. This application is critical for industrial processes requiring smooth, reversible zinc stripping/plating without the risk of short-circuiting common to aqueous systems [2].
Based on its unique capacity-increasing behavior over extended cycling (reaching ~650 mAh/g), the β-polymorph of Zn(dca)2 is an excellent candidate for advanced Li-ion battery anode manufacturing. It serves as a direct substitute for traditional intercalation materials when designing next-generation cells that require significantly higher energy densities via combined conversion and alloying mechanisms [3].